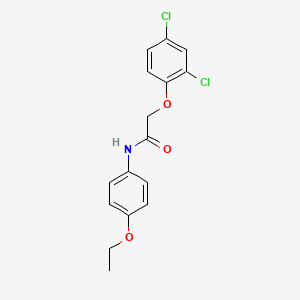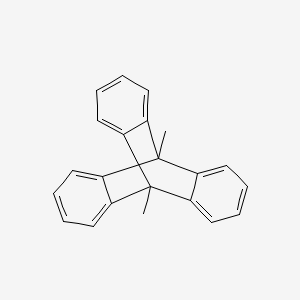
9,10-Dimethyltriptycene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dimethyltriptycene is a derivative of triptycene, a hydrocarbon with a unique paddlewheel or propeller-shaped structure. The compound is characterized by the presence of two methyl groups at the 9 and 10 positions of the triptycene core. This structural modification imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethyltriptycene typically involves the Diels-Alder reaction between anthracene and benzoquinone, followed by methylation at the 9 and 10 positions. One common method involves the use of methyl iodide and a strong base such as potassium tert-butoxide to introduce the methyl groups . The reaction is carried out under anhydrous conditions to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dimethyltriptycene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloromethylation using formaldehyde and hydrochloric acid.
Major Products:
Oxidation: Quinones.
Reduction: Reduced triptycene derivatives.
Substitution: Chloromethylated triptycene.
Applications De Recherche Scientifique
9,10-Dimethyltriptycene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its anti-cancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials such as liquid crystals and chemical sensors
Mécanisme D'action
The mechanism of action of 9,10-Dimethyltriptycene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into various binding sites, influencing biochemical processes. For example, in anti-cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Triptycene: The parent compound with no methyl groups.
9,10-Dihydro-9,10[1′,2′]-benzenoanthracene: Another derivative with different substituents.
9,10-Bis(acetoxymethyl)triptycene: A derivative with acetoxymethyl groups at the 9 and 10 positions
Uniqueness: 9,10-Dimethyltriptycene stands out due to its specific methylation pattern, which imparts unique chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Propriétés
Numéro CAS |
15254-35-0 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1,8-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H18/c1-21-15-9-3-6-12-18(15)22(2,19-13-7-4-10-16(19)21)20-14-8-5-11-17(20)21/h3-14H,1-2H3 |
Clé InChI |
UAGSYLDTDRCQAE-UHFFFAOYSA-N |
SMILES canonique |
CC12C3=CC=CC=C3C(C4=CC=CC=C41)(C5=CC=CC=C25)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




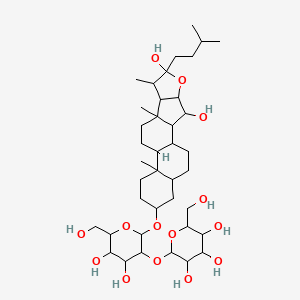
![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)
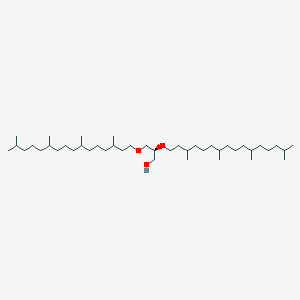
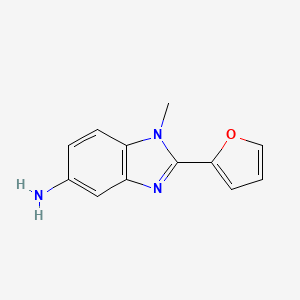
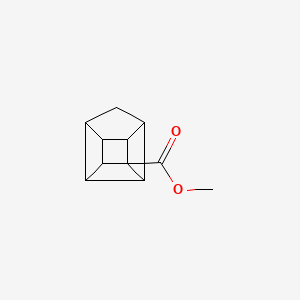
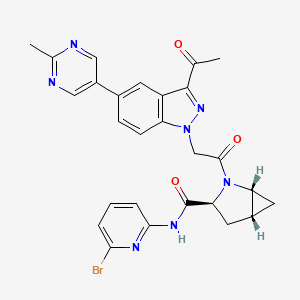

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)
![Anthracene, 9-[(hexylthio)methyl]-](/img/structure/B11938235.png)
